Benzyl bis(2-chloroethyl)carbamate
Overview
Description
Benzyl bis(2-chloroethyl)carbamate is an organic compound with the molecular formula C12H15Cl2NO2. It is a carbamate derivative, characterized by the presence of two 2-chloroethyl groups attached to a benzyl carbamate structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl bis(2-chloroethyl)carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of benzyl chloroformate with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent mixture of dichloromethane and tetrahydrofuran at low temperatures (around 0°C) to ensure controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and carbamic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with this compound in substitution reactions.
Acids and Bases: Hydrolysis reactions can be facilitated by using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted carbamates or amines.
Hydrolysis Products: Hydrolysis typically yields alcohols and carbamic acid derivatives.
Scientific Research Applications
Benzyl bis(2-chloroethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of benzyl bis(2-chloroethyl)carbamate involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic centers such as DNA, proteins, and enzymes, leading to the disruption of their normal functions. This alkylation process can result in the inhibition of cell division and induction of apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar alkylating properties.
N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide: Another compound with chloroethyl groups used in similar applications.
Bis(2-chloroethyl)amine hydrochloride: The hydrochloride salt form of bis(2-chloroethyl)amine.
Uniqueness
Benzyl bis(2-chloroethyl)carbamate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
benzyl N,N-bis(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBMVFKOKGRDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502306 | |
Record name | Benzyl bis(2-chloroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72791-76-5 | |
Record name | Benzyl bis(2-chloroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cbz-N,N-bis(2-chloroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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